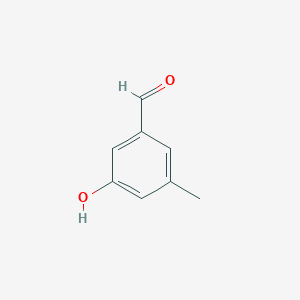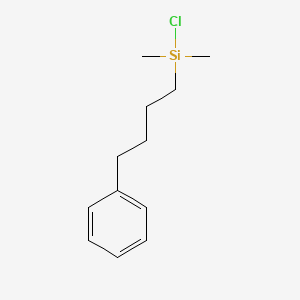
4-苯基丁基二甲基氯硅烷
描述
4-Phenylbutyldimethylchlorosilane is a chemical compound with the molecular formula C12H19ClSi . It is used in various applications due to its unique properties .
Molecular Structure Analysis
4-Phenylbutyldimethylchlorosilane has a total of 33 bonds, including 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . Its molecular weight is 226.82 .Physical And Chemical Properties Analysis
4-Phenylbutyldimethylchlorosilane has a melting point of less than 0°C, a boiling point of 85-87°C at 0.6mm, and a density of 1.192 g/cm^3 . It also has a refractive index of 1.4979, a flash point of more than 110°C, and a specific gravity of 0.964 . It reacts rapidly with moisture, water, and protic solvents .科学研究应用
纳米结构制造
- Chambers 和 Garno (2018) 探索了 4-(氯甲基)苯基三氯硅烷 (CMPS) 在纳米结构制造中的应用。他们利用粒子光刻和原子力显微镜 (AFM) 进行纳米级表征,开发了 CMPS 纳米结构作为卟啉和有机硅烷异质结构的基础。这项研究提供了对 CMPS 自聚合作为构建卟啉异质结构平台的见解 (Chambers & Garno, 2018).
表面自组装研究
- Chambers 和 Garno (2018) 的另一项研究重点关注 CMPS 纳米结构的自组装和生长。他们研究了不同溶剂和温度对 CMPS 生长的影响,以深入了解表面组装和自聚合的机制。这项研究有助于理解使用有机硅烷对纳米结构进行受控制造 (Chambers & Garno, 2018).
甲烷吸附性能
- Mu 等人 (2018) 研究了有机硅烷,包括苯基三乙氧基硅烷 (PTES),以改性硅藻土的吸附性能。这项研究有助于理解有机硅烷如何提高材料的甲烷吸附能力,为减少温室气体排放提供了潜在的方法 (Mu et al., 2018).
在织物整理中的应用
- Chang、Chen 和 Li (2020) 合成了一种新型全氟烷基硅烷,具有四氟-λ6-硫烷基桥联基团,并将其应用于 PET 织物。他们研究了润湿性和疏水性,有助于了解如何将此类有机硅烷用于织物整理 (Chang, Chen, & Li, 2020).
土壤拒水性
- Ng 和 Lourenço (2016) 探索了使用有机硅烷二甲基二氯硅烷处理土壤以诱导拒水性的可能性。由于处理后土壤的润湿性,这项研究与土工工程中的屏障或地基改良相关 (Ng & Lourenço, 2016).
电镀钢的粘合性能
- Pantoja 等人 (2016) 研究了使用 γ-甲基丙烯酰氧基丙基三甲氧基硅烷 (MPS) 增强电镀钢板和螺纹连接的粘合性。他们的研究提供了对硅烷预处理在改善粘合性能方面的功效的见解 (Pantoja et al., 2016).
新型有机硅烷的合成和热行为
- Blanco 等人 (2018) 合成了新型有机硅烷化合物并表征了它们的热性能。这项研究有助于理解有机硅烷的热行为,这对它们在各个领域的应用至关重要 (Blanco et al., 2018).
安全和危害
属性
IUPAC Name |
chloro-dimethyl-(4-phenylbutyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClSi/c1-14(2,13)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTCQNMBBTZICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535657 | |
| Record name | Chloro(dimethyl)(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutyldimethylchlorosilane | |
CAS RN |
32328-67-9 | |
| Record name | Chloro(dimethyl)(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenylbutyldimetylklorsilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



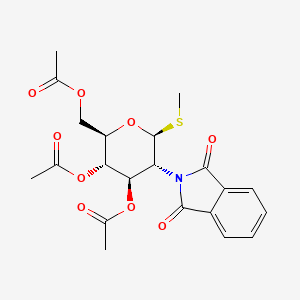
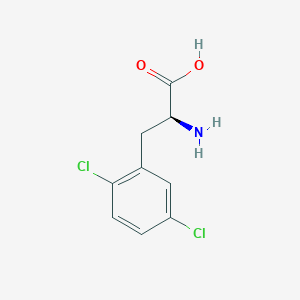
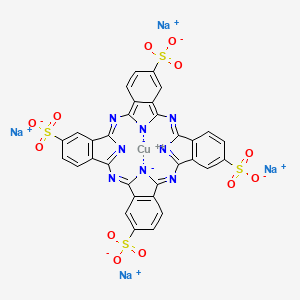
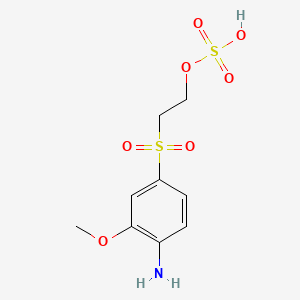
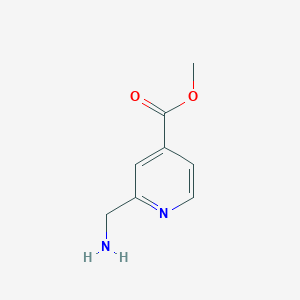
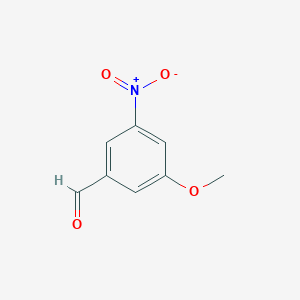
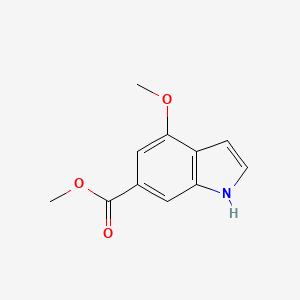
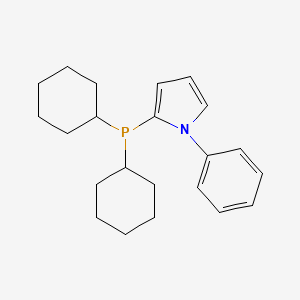
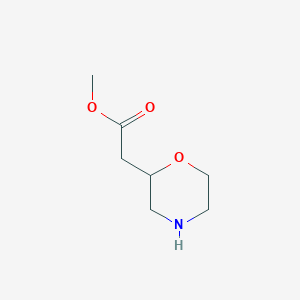
![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)
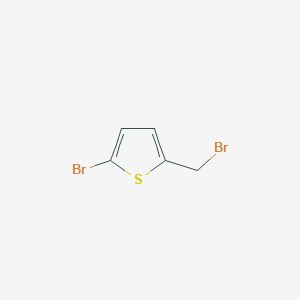
![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)
